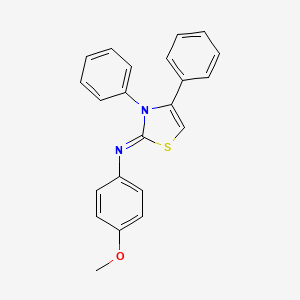
2-Bromomethyl-2-phenyl-indan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromomethyl-2-phenyl-indan-1,3-dione is a chemical compound with the molecular formula C16H11BrO2. It is a derivative of indane-1,3-dione, a versatile building block used in various applications ranging from biosensing to photopolymerization . This compound is known for its unique structure, which includes a bromomethyl group and a phenyl group attached to the indan-1,3-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione typically involves the bromination of 2-methyl-2-phenyl-indan-1,3-dione. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored closely to avoid over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromomethyl-2-phenyl-indan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted indan-1,3-dione derivatives.
Oxidation Reactions: Products include oxides and ketones.
Reduction Reactions: Products include alcohols and hydrocarbons.
Applications De Recherche Scientifique
2-Bromomethyl-2-phenyl-indan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and photoinitiators for polymerization.
Mécanisme D'action
The mechanism of action of 2-Bromomethyl-2-phenyl-indan-1,3-dione involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyl-indan-1,3-dione: Similar structure but lacks the bromomethyl group.
2-Bromo-2-methyl-indan-1,3-dione: Similar structure but has a methyl group instead of a phenyl group.
2-Bromo-2-(4-chlorophenyl)-indan-1,3-dione: Similar structure with a chlorophenyl group instead of a phenyl group.
Uniqueness
2-Bromomethyl-2-phenyl-indan-1,3-dione is unique due to the presence of both a bromomethyl group and a phenyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C16H11BrO2 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H11BrO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |
Clé InChI |
KBWSNLPSTGJOAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)

![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)
![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)


![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)

